molecular formula C19H18N2O4S B2899515 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole CAS No. 1241686-50-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole

Cat. No.: B2899515
CAS No.: 1241686-50-9
M. Wt: 370.42
InChI Key: JJEWJJUYLVOENJ-VQHVLOKHSA-N
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Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole is a pyrazole derivative featuring a benzodioxole moiety, a methylsulfonyl group, and a styryl substituent. The benzodioxole group (a fused benzene and 1,3-dioxole ring) enhances lipophilicity and may influence binding to biological targets, as seen in anticonvulsant agents . The styryl group (a vinyl-linked phenyl) introduces π-conjugation, which could affect molecular planarity and intermolecular interactions .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-26(22,23)21-16(9-7-14-5-3-2-4-6-14)12-17(20-21)15-8-10-18-19(11-15)25-13-24-18/h2-11,16H,12-13H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEWJJUYLVOENJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole is a synthetic compound with potential biological activities that warrant thorough investigation. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₁₈N₂O₄S
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 1241686-50-9

Biological Activity Overview

This compound has been studied for various biological activities, particularly its potential as an anti-inflammatory and analgesic agent. The presence of the benzo[d][1,3]dioxole moiety is significant due to its known bioactive properties in other compounds.

  • Cholinesterase Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may also exhibit similar effects. For instance, related pyrazole derivatives have demonstrated IC50 values indicating moderate to good inhibition against these enzymes .
  • Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been linked to COX-II inhibition, which is crucial in mediating inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives closely related to this compound:

StudyFindings
Sladowska et al. (2002)Reported that similar pyrazole compounds exhibited good inhibitory activity against BChE (IC50 = 46.42 μM) and moderate activity against AChE (IC50 = 157.31 μM) .
Eren et al. (2023)Described the synthesis and evaluation of pyrazole derivatives with potent anti-inflammatory activity through COX-II inhibition .
Alegaon et al. (2023)Identified several pyrazole derivatives with varying degrees of COX-II inhibitory activity, suggesting a structure-activity relationship that may apply to this compound .

Pharmacological Applications

The potential applications of this compound span several therapeutic areas:

  • Neurodegenerative Diseases : Due to its cholinesterase inhibitory properties, it may be explored for treating conditions like Alzheimer's disease.
  • Pain Management : Its anti-inflammatory effects could make it a candidate for analgesic formulations.

Comparison with Similar Compounds

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (Compound 1, )

  • Molecular Formula : C₁₉H₂₂N₂O₃
  • Key Features: Lacks the methylsulfonyl and styryl groups but includes a tert-butyl substituent.
  • Biological Relevance : Anticonvulsant activity is reported for similar benzodioxole-pyrazole hybrids .

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide ()

  • Molecular Formula : C₁₉H₁₆N₄O₅
  • Key Features : Replaces the methylsulfonyl and styryl groups with a carbohydrazide linkage. The hydrazide group enables hydrogen bonding, which may enhance crystallinity compared to the target compound .

Pyrazole Derivatives with Sulfonyl Groups

1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole ()

  • Molecular Formula : C₁₆H₁₆N₂O₂S
  • Key Features : Shares the dihydro-pyrazole core and sulfonyl group but lacks the benzodioxole and styryl substituents. The planar pyrazoline ring (max deviation: 0.078 Å) suggests rigidity, whereas the styryl group in the target compound may introduce conformational flexibility .

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (Compound 5e, )

  • Molecular Formula : C₃₅H₄₃N₃O₄S
  • Key Features : Combines benzodioxole and methylsulfonylphenyl groups. The carboxamide linkage and tert-butyl substituents differentiate it from the target compound, likely enhancing thermal stability .

Styryl-Substituted Pyrazoles

(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (Compound 13, )

  • Molecular Formula : C₁₇H₁₃FN₂O
  • Key Features: Contains a fluorinated styryl-like group.
  • Synthesis: Recrystallized from ethanol/chloroform/hexane, yielding yellow crystals (mp: 156–158°C) .

Comparative Analysis of Key Properties

Compound Molecular Formula Substituents Notable Features Reference
Target Compound C₁₉H₁₈N₂O₄S Benzodioxole, methylsulfonyl, styryl High π-conjugation, moderate lipophilicity N/A
Compound 1 () C₁₉H₂₂N₂O₃ Benzodioxole, tert-butyl Anticonvulsant activity
Compound 5e () C₃₅H₄₃N₃O₄S Benzodioxole, methylsulfonylphenyl Enhanced thermal stability
1-(4-Methyl-phenyl-sulfonyl)-5-phenyl () C₁₆H₁₆N₂O₂S Phenyl, methylsulfonyl Planar pyrazoline ring
Compound 13 () C₁₇H₁₃FN₂O Fluorinated styryl Increased electronegativity

Preparation Methods

Preparation of (E)-3-(Benzo[d]Dioxol-5-Yl)-1-Phenylprop-2-En-1-One

Reagents :

  • Piperonal (1.0 eq), acetophenone-derived ylide (1.2 eq), dichloromethane (DCM), room temperature.

Procedure :

  • Generate benzyltriphenylphosphonium ylide by treating benzyltriphenylphosphonium chloride with potassium tert-butoxide in THF.
  • Add piperonal dissolved in DCM dropwise to the ylide solution at 0°C.
  • Stir for 12 hours, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Yield : 85% as pale-yellow crystals.
Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 7.65 (d, J = 16 Hz, 1H, CH=CH), 7.45–7.30 (m, 5H, aromatic), 6.85 (s, 1H, benzodioxole), 6.75 (d, J = 8 Hz, 1H, benzodioxole), 6.55 (d, J = 16 Hz, 1H, CH=CH), 5.95 (s, 2H, OCH2O).
  • IR (KBr) : ν 1675 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).

Cyclization to Form 3-(Benzo[d]Dioxol-5-Yl)-5-Styryl-4,5-Dihydro-1H-Pyrazole

Reagents :

  • (E)-3-(Benzo[d]dioxol-5-yl)-1-phenylprop-2-en-1-one (1.0 eq), hydrazine hydrate (1.5 eq), ethanol, reflux.

Procedure :

  • Dissolve the enone (5.0 g, 16.8 mmol) in absolute ethanol (50 mL).
  • Add hydrazine hydrate (1.5 eq) and reflux for 6 hours.
  • Concentrate under vacuum and recrystallize from ethanol.

Yield : 78% as white needles.
Characterization :

  • 13C NMR (100 MHz, CDCl3) : δ 148.2 (C=N), 135.6 (styryl CH), 130.1–126.5 (aromatic), 108.9 (benzodioxole), 60.3 (pyrazoline CH2).
  • LC-MS : m/z 335.2 [M+H]+.

Sulfonylation to Install the Methylsulfonyl Group

Reaction Conditions and Optimization

Reagents :

  • Pyrazoline intermediate (1.0 eq), methanesulfonyl chloride (1.2 eq), triethylamine (2.0 eq), DCM, 0°C → RT.

Procedure :

  • Dissolve the pyrazoline (3.0 g, 8.97 mmol) in DCM (30 mL).
  • Add triethylamine (2.0 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq) at 0°C.
  • Stir for 4 hours, wash with NaHCO3 (10%), dry over Na2SO4, and purify via chromatography (DCM:MeOH, 20:1).

Yield : 91% as a white solid.
Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 7.50–7.25 (m, 5H, styryl), 6.90–6.70 (m, 3H, benzodioxole), 5.90 (s, 2H, OCH2O), 4.15 (dd, J = 10 Hz, 1H, pyrazoline CH), 3.85 (dd, J = 18 Hz, 1H, pyrazoline CH2), 3.10 (s, 3H, SO2CH3).
  • HRMS : m/z calcd for C20H18N2O4S [M+H]+: 399.1018; found: 399.1015.

Analytical Data and Validation

Comparative Yields and Reaction Efficiency

Step Yield (%) Purity (HPLC) Key Parameter Optimization
Enone synthesis 85 98.5 Ylide freshness, anhydrous conditions
Pyrazoline cyclization 78 97.8 Reflux time, ethanol purity
Sulfonylation 91 99.1 Slow addition of MsCl, base stoichiometry

Alternative Methodologies and Patent Insights

The patent CN110483400A describes a Meyer-Schuster rearrangement-based route for pyrazoles, which could adapt to this target by:

  • Using 3-(benzo[d]dioxol-5-yl)propagyl alcohol as a precursor.
  • Halogenation with NBS/NIS followed by hydrazine cyclization.
    However, this method’s applicability to E-styryl formation remains untested and may require chiral auxiliaries or catalysts.

Challenges and Limitations

  • Stereochemical Control : Wittig reactions favor E-alkenes, but minor Z-isomers require careful chromatography.
  • Sulfonylation Side Reactions : Over-sulfonylation or N-oxidation may occur with excess MsCl; controlled addition mitigates this.
  • Scale-Up Risks : Exothermic sulfonylation necessitates temperature control to prevent decomposition.

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Signals/ParametersReference
^1H NMR (DMSO)δ 5.99–5.998 (d, J = 3.2 Hz, OCH₂O)
MSm/z 480.28 [M⁺] (C₂₅H₂₈N₄O₆)
X-rayTriclinic P1, R factor = 0.050

Q. Table 2: Hydrogen-Bonding Parameters in Crystal Packing

Donor-AcceptorDistance (Å)Angle (°)Graph Set
N-H···O=S2.89158D(2)
C-H···O (dioxole)2.45145S(6)

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